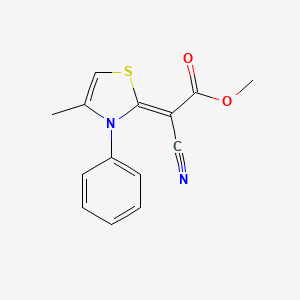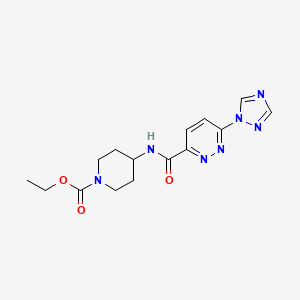![molecular formula C26H23BrN2O3S B2357086 Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 681274-33-9](/img/structure/B2357086.png)
Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C26H23BrN2O3S and its molecular weight is 523.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antifungal Evaluation
Ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate's chemical structure is similar to compounds studied for antifungal applications. For example, derivatives of 3-phenyl-2,5-disubstituted indoles, derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, have been synthesized and evaluated for antifungal potency. One derivative demonstrated high antifungal potency, although its specific derivatives were found to be inactive, indicating the potential for structural analogs to possess significant biological activity (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).
Potential in Peptidyl Compound Synthesis
In the realm of synthesizing peptidyl compounds, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, showcasing the versatility of ethyl benzoate derivatives in creating potential proteinase inhibitors. This approach highlights the capacity for this compound and its analogs to serve as intermediates in synthesizing biologically active compounds (Angelastro, Bey, Mehdi, & Peet, 1992).
Hydrogen-bonded Supramolecular Structures
Investigations into substituted 4-pyrazolylbenzoates, including molecules with structural similarities to this compound, have led to the discovery of hydrogen-bonded supramolecular structures. These structures, which range from one to three dimensions, are crucial for understanding the potential of such compounds in designing new materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Antimicrobial Agent Synthesis
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated as potential antimicrobial agents. This research indicates the broader applicability of this compound derivatives in antimicrobial agent development (Desai, Shihora, & Moradia, 2007).
Optical Nonlinear Properties
Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and their nonlinear refractive index and optical limiting properties studied, showing potential in optical applications. The exploration of these properties underscores the significance of ethyl benzoate derivatives in the field of materials science, especially for optical materials (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O3S/c1-2-32-26(31)19-9-13-21(14-10-19)28-25(30)17-33-24-16-29(23-6-4-3-5-22(23)24)15-18-7-11-20(27)12-8-18/h3-14,16H,2,15,17H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHCFKIOVMRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2357005.png)

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![1-(4-fluorophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B2357022.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
